An In-depth Technical Guide to 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (CAS 53278-85-6)
An In-depth Technical Guide to 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (CAS 53278-85-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, also known as 3,4-Dichloro-2,6-dinitrotoluene, a halogenated nitroaromatic compound with potential applications in chemical synthesis and research. This document delves into the compound's chemical and physical properties, proposes a likely synthesis pathway based on established chemical principles, and discusses its potential reactivity. Furthermore, it outlines relevant analytical methods for its characterization and addresses the toxicological considerations and safe handling procedures based on data from related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the utilization of this specific molecule.
Chemical Identity and Properties
1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a substituted aromatic compound with the chemical formula C₇H₄Cl₂N₂O₄. The presence of two chlorine atoms and two nitro groups on the toluene backbone significantly influences its chemical properties and reactivity.
Table 1: Physicochemical Properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene
| Property | Value | Source |
| CAS Number | 53278-85-6 | , |
| Synonyms | 3,4-Dichloro-2,6-dinitrotoluene | |
| Molecular Formula | C₇H₄Cl₂N₂O₄ | |
| Molecular Weight | 251.02 g/mol | |
| Appearance | Likely a yellow crystalline solid | Inferred from related dinitrotoluene compounds[1] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from related dinitrotoluene compounds |
Synthesis and Characterization
Proposed Synthesis Pathway
A logical approach to the synthesis of 3,4-Dichloro-2,6-dinitrotoluene is the dinitration of 3,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro groups. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing deactivators. The interplay of these effects suggests that nitration will occur at the positions ortho and para to the methyl group, which are also influenced by the chlorine atoms.
A Chinese patent describes the mononitration of 3,4-dichlorotoluene to produce 3,4-dichloro-6-nitrotoluene by reacting it with 98% nitric acid in dichloroethane. A subsequent nitration step under more forcing conditions would likely introduce the second nitro group at the 2-position to yield the desired 3,4-dichloro-2,6-dinitrotoluene.
Figure 1: Proposed two-step synthesis of 3,4-Dichloro-2,6-dinitrotoluene.
Experimental Protocol (Hypothetical)
The following is a hypothetical, self-validating protocol based on general nitration procedures for similar compounds. This protocol has not been experimentally validated and should be approached with extreme caution, with all necessary safety measures in place.
Step 1: Synthesis of 3,4-Dichloro-6-nitrotoluene
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In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,4-dichlorotoluene (0.2 mol) in dichloroethane (100 g).
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Heat the mixture to 40°C.
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Slowly add concentrated (98%) nitric acid (0.22 mol) dropwise, ensuring the reaction temperature does not exceed 45°C.
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After the addition is complete, reflux the mixture for 1.5-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Separate the organic layer and evaporate the dichloroethane to yield the crude 3,4-dichloro-6-nitrotoluene, which can be purified by crystallization.
Step 2: Synthesis of 3,4-Dichloro-2,6-dinitrotoluene
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To the cooled (0-5°C) 3,4-dichloro-6-nitrotoluene from Step 1, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir at a slightly elevated temperature (to be determined empirically) while monitoring by TLC.
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Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dichloro-2,6-dinitrotoluene.
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Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).
Characterization and Analytical Methods
The characterization of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene would involve a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not available in the searched databases, the expected analytical data can be inferred.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing nitro and chloro groups.
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¹³C NMR: The spectrum would display distinct signals for the methyl carbon, the four substituted aromatic carbons, and the single unsubstituted aromatic carbon.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 251.02 g/mol , along with a characteristic isotopic pattern due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of nitro groups and chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as bands corresponding to C-Cl and C-H stretching and aromatic ring vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of dinitrotoluenes and other nitroaromatic compounds.[2] A reverse-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation and quantification.
Reactivity and Potential Applications
The reactivity of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is dictated by its functional groups. The electron-deficient aromatic ring, due to the presence of two nitro groups and two chlorine atoms, is susceptible to nucleophilic aromatic substitution. The chlorine atoms, particularly the one ortho to two nitro groups, would be the most likely leaving groups in such reactions.
The nitro groups can be reduced to amino groups, which opens up a wide range of further chemical transformations, making this compound a potential intermediate in the synthesis of more complex molecules. The methyl group can also undergo oxidation to a carboxylic acid under strong oxidizing conditions.[3]
Potential applications for this compound could lie in:
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Intermediate in Organic Synthesis: As a building block for the synthesis of dyes, pharmaceuticals, and agrochemicals.
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Research Chemical: For studying the reactivity of polysubstituted aromatic compounds and for the development of new synthetic methodologies.
Figure 2: Potential reaction pathways for 3,4-Dichloro-2,6-dinitrotoluene.
Toxicological and Safety Information
Specific toxicological data for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is not available. However, based on the toxicology of other dinitrotoluene isomers and chlorinated nitroaromatic compounds, it should be handled as a hazardous substance.
Dinitrotoluenes are known to be toxic and are classified as potential human carcinogens.[4] Exposure can lead to a range of adverse health effects, including methemoglobinemia, anemia, and damage to the liver, kidneys, and nervous system.[5][6] Chlorinated aromatic compounds can also exhibit significant toxicity.
Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a specialized chemical with potential as an intermediate in organic synthesis. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety considerations based on the chemistry of related compounds. Further research is needed to fully characterize its reactivity and explore its potential applications in drug development and other scientific fields.
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